molecular formula C23H34N2O B10852017 N-n-nonyl-7-methoxytacrine hydrochloride

N-n-nonyl-7-methoxytacrine hydrochloride

Cat. No.: B10852017
M. Wt: 354.5 g/mol
InChI Key: CMKNYPAMAODIKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-n-nonyl-7-methoxytacrine hydrochloride involves the alkylation of 7-methoxytacrine with nonyl bromide under basic conditions. The reaction typically takes place in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-n-nonyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a model compound for studying cholinesterase inhibition and related chemical reactions.

    Biology: Investigated for its effects on acetylcholinesterase activity in biological systems.

    Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

    Industry: Potential applications in the development of new drugs and chemical processes.

Mechanism of Action

N-n-nonyl-7-methoxytacrine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is essential for cognitive function. The molecular targets and pathways involved include binding to the active site of acetylcholinesterase and preventing the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-n-nonyl-7-methoxytacrine hydrochloride is unique due to its specific nonyl chain modification, which enhances its lipophilicity and potentially improves its ability to cross the blood-brain barrier. This modification may result in better efficacy and fewer side effects compared to other cholinesterase inhibitors .

Properties

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

7-methoxy-N-nonyl-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-11-16-24-23-19-12-9-10-13-21(19)25-22-15-14-18(26-2)17-20(22)23/h14-15,17H,3-13,16H2,1-2H3,(H,24,25)

InChI Key

CMKNYPAMAODIKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

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